(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H16F3N7O and its molecular weight is 439.402. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Triazolopyrimidine derivatives have been reported to inhibit the stress response of general control nonderepressible 2 kinase (GCN2), which may be useful as chemotherapeutic drugs for the treatment of cancer
Molecular Mechanism
The molecular mechanism of action of (2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is not well-defined. Triazolopyrimidine derivatives have been shown to bind to GCN2 protein kinase, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
The compound (2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer and antimicrobial activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a difluorophenyl group and a triazolopyrimidine moiety. Its molecular formula is C27H26F3N5O, with a molecular weight of approximately 501.5 g/mol . The presence of fluorine atoms in the structure enhances its lipophilicity and may influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that triazolopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to the target compound have shown IC50 values ranging from 7.01 to 48.28 µM against human breast and cervical cancer cells .
A notable study evaluated the compound's effect on the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cancer proliferation. The compound inhibited EGFR activation at concentrations as low as 7 µM, suggesting its potential as an anticancer agent .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 1 | HCC1937 | 7.00 |
Compound 2 | HeLa | 11.00 |
Compound 3 | MCF-7 | 48.28 |
Antimicrobial Activity
The compound's structural analogs have also been evaluated for antimicrobial properties. Triazolopyrimidines have shown moderate to high activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL .
In vitro studies indicate that modifications in the phenyl rings significantly affect antimicrobial potency, with difluorophenyl variants exhibiting enhanced activity compared to their non-fluorinated counterparts .
Table 2: Antimicrobial Activity of Triazolopyrimidine Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 1 |
Compound B | E. coli | 4 |
Compound C | P. aeruginosa | 8 |
The proposed mechanism of action for the compound involves the inhibition of key enzymatic pathways critical for cancer cell survival and proliferation. For example, studies have indicated that triazolopyrimidines may act as proteasome inhibitors, leading to the accumulation of ubiquitinated proteins in cells . This mechanism is particularly relevant in targeting cancer cells that rely on proteasomal degradation for regulating cell cycle and apoptosis.
Case Studies
A series of in vivo experiments were conducted using murine models to assess the pharmacokinetic properties of the compound. Dosing at 50 mg/kg resulted in significant plasma exposure, indicating favorable absorption characteristics . Furthermore, a comparative analysis with existing drugs showed that the novel compound had a higher area under the curve (AUC) and maximum concentration (Cmax), suggesting better bioavailability.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N7O/c22-13-4-6-14(7-5-13)31-20-18(27-28-31)19(25-12-26-20)29-8-10-30(11-9-29)21(32)17-15(23)2-1-3-16(17)24/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIPGFHVYVWZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=C(C=CC=C5F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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